molecular formula C14H25N3O B2405111 N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide CAS No. 1037938-69-4

N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide

Cat. No. B2405111
CAS RN: 1037938-69-4
M. Wt: 251.374
InChI Key: OIJISVGYKDZREA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of NMDA receptor antagonists and has been found to exhibit neuroprotective properties.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide has been extensively studied for its neuroprotective properties. It has been found to exhibit potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide has also been studied for its ability to improve cognitive function and memory retention.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide prevents the influx of calcium ions into the neuron, which can lead to excitotoxicity and neuronal death. This mechanism of action is believed to be responsible for the neuroprotective effects of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide has also been shown to improve mitochondrial function and increase the production of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the brain. N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide is also relatively stable and can be easily synthesized in the lab. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.

Future Directions

There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide. One area of interest is the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide in the treatment of traumatic brain injury. N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide has been shown to reduce brain damage and improve neurological function in animal models of traumatic brain injury. Another area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide. These compounds may have even greater neuroprotective properties and could lead to the development of new therapies for neurological disorders.
Conclusion
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide is a chemical compound that has demonstrated potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective properties make it an attractive candidate for further research and development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 2-(piperidin-1-yl)propanal in the presence of a reducing agent. The resulting product is purified by column chromatography to obtain N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide in its pure form.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-11(2)14(4,10-15)16-13(18)12(3)17-8-6-5-7-9-17/h11-12H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJISVGYKDZREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(piperidin-1-yl)propanamide

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